BenchChemオンラインストアへようこそ!

Indoline derivative 10

PERK kinase inhibition Unfolded protein response LanthaScreen assay

Indoline derivative 10, chemically designated as 1-[5-[(6,7-dimethoxyquinazolin-4-yl)amino]-2,3-dihydroindol-1-yl]-2-(2-methyl-1H-indol-3-yl)ethanone (PubChem CID: 86281829; ChEMBL ID: CHEMBL3355037), is a synthetic small-molecule inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). It belongs to the substituted indoline class of PERK inhibitors, first disclosed in patent WO2011119663 , and is distinguished by a quinazoline-indoline hybrid scaffold.

Molecular Formula C29H27N5O3
Molecular Weight 493.6 g/mol
Cat. No. B10833607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndoline derivative 10
Molecular FormulaC29H27N5O3
Molecular Weight493.6 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)CC(=O)N3CCC4=C3C=CC(=C4)NC5=NC=NC6=CC(=C(C=C65)OC)OC
InChIInChI=1S/C29H27N5O3/c1-17-21(20-6-4-5-7-23(20)32-17)14-28(35)34-11-10-18-12-19(8-9-25(18)34)33-29-22-13-26(36-2)27(37-3)15-24(22)30-16-31-29/h4-9,12-13,15-16,32H,10-11,14H2,1-3H3,(H,30,31,33)
InChIKeyXPDZQQQJQXPBBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indoline Derivative 10: A Selective PERK Kinase Inhibitor with Defined Sub-Nanomolar Activity


Indoline derivative 10, chemically designated as 1-[5-[(6,7-dimethoxyquinazolin-4-yl)amino]-2,3-dihydroindol-1-yl]-2-(2-methyl-1H-indol-3-yl)ethanone (PubChem CID: 86281829; ChEMBL ID: CHEMBL3355037), is a synthetic small-molecule inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) [1]. It belongs to the substituted indoline class of PERK inhibitors, first disclosed in patent WO2011119663 [2], and is distinguished by a quinazoline-indoline hybrid scaffold. Biochemical profiling reveals potent PERK inhibition with an IC50 of 0.794 nM in a LanthaScreen assay and functional cellular activity of 20 nM in a TR-FRET assay measuring eIF2α phosphorylation [1].

Why Indoline Derivative 10 Cannot Be Replaced by Generic PERK Inhibitors


Within the PERK inhibitor class, structural determinants—including the nature of the hinge-binding heterocycle, the indoline N-substituent, and the pendant aryl group—profoundly influence ATP-competitive binding kinetics, translational selectivity across the EIF2AK kinase family, and cellular permeability [1][2]. Indoline derivative 10 incorporates a 6,7-dimethoxyquinazoline hinge binder coupled to a 2-methylindole-3-acetyl N-substituent on the indoline ring, a combination that yields a biochemical potency of 0.794 nM in recombinant PERK assays and a cellular IC50 of 20 nM [1]. The widely cited comparator GSK-2606414, which instead bears a 7-methyl-7H-pyrrolo[2,3-d]pyrimidine hinge binder and a trifluoromethylphenylacetyl substituent, achieves a biochemical IC50 of 0.4 nM [2]. These distinct chemotypes preclude interchangeable use: the divergent substituent vectors alter off-target kinase engagement, physicochemical properties, and ultimately, the translational fidelity of eIF2α phosphorylation inhibition in disease-relevant cellular contexts.

Quantitative Evidence Guide: Indoline Derivative 10 vs. Comparator PERK Inhibitors


Biochemical PERK Potency: Indoline Derivative 10 vs. GSK-2606414

In a biochemical LanthaScreen assay using recombinant GST-tagged PERK, Indoline derivative 10 inhibited PERK with an IC50 of 0.794 nM [1]. The benchmark PERK inhibitor GSK-2606414, which employs a distinct pyrrolopyrimidine scaffold, exhibits an IC50 of 0.4 nM in the same assay format . While GSK-2606414 achieves approximately 2-fold greater biochemical potency, Indoline derivative 10 retains sub-nanomolar activity and is structurally differentiated via its quinazoline hinge-binding motif.

PERK kinase inhibition Unfolded protein response LanthaScreen assay

Cellular PERK Engagement: TR-FRET eIF2α Phosphorylation Assay

In a cell-based assay measuring PERK-dependent phosphorylation of GFP-eIF2α in HEK293 cells, Indoline derivative 10 exhibited an IC50 of 20 nM [1]. No directly comparable cellular data for GSK-2606414 using an identical TR-FRET endpoint has been publicly reported; however, GSK-2606414 has been shown to inhibit PERK autophosphorylation in A549 cells with an IC50 in the low nanomolar range [2]. The 25-fold shift from biochemical (0.794 nM) to cellular (20 nM) potency for Indoline derivative 10 provides a quantifiable measure of its cellular permeability and target engagement efficiency.

Cellular target engagement eIF2α phosphorylation TR-FRET assay

Structural Differentiation: Quinazoline vs. Pyrrolopyrimidine Hinge Binder

Indoline derivative 10 employs a 6,7-dimethoxyquinazoline moiety as its ATP-competitive hinge-binding element [1][2]. In contrast, GSK-2606414 and GSK-2656157 utilize a 7-methyl-7H-pyrrolo[2,3-d]pyrimidine hinge binder [3]. The quinazoline core in Indoline derivative 10 provides an additional hydrogen-bond acceptor (N3) and altered π-stacking geometry within the adenine pocket compared to the pyrrolopyrimidine system. This structural divergence alters the orientation of the indoline N-substituent toward the solvent-exposed region, which may influence selectivity across the EIF2AK kinase family.

Kinase inhibitor scaffold Hinge-binding motif Quinazoline

Physicochemical and Drug-Likeness Profile: RO5 Compliance and Molecular Properties

Indoline derivative 10 has a molecular weight of 493.57 Da, a calculated logP of 5.3, 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 6 rotatable bonds [1]. It is fully compliant with Lipinski's Rule of Five (molecular weight <500 Da; H-bond donors ≤5; H-bond acceptors ≤10), although its logP marginally exceeds 5. In comparison, GSK-2606414 has a molecular weight of 469.43 Da and contains a trifluoromethylphenyl substituent that lowers its logP relative to the indole-acetyl motif of Indoline derivative 10 . The higher logP of Indoline derivative 10 may contribute to enhanced membrane partitioning but could also influence solubility-limited absorption.

Drug-likeness Lipinski Rule of Five Physicochemical properties

Optimal Research and Industrial Application Scenarios for Indoline Derivative 10


PERK-Dependent Unfolded Protein Response (UPR) Mechanistic Studies

Indoline derivative 10, with its confirmed biochemical IC50 of 0.794 nM and cellular IC50 of 20 nM for eIF2α phosphorylation inhibition [1], is well-suited for dissecting PERK-specific contributions to the UPR in cell-based models of ER stress. Its distinct quinazoline scaffold [2] provides a complementary chemical tool to pyrrolopyrimidine-based PERK inhibitors such as GSK-2606414, enabling researchers to control for scaffold-dependent off-target effects when validating PERK-dependent phenotypes.

Chemical Probe for Cancer Cell Line Profiling Under ER Stress Conditions

Given that PERK is a critical mediator of tumor cell adaptation to hypoxia and nutrient deprivation, Indoline derivative 10 can be deployed as a selective PERK probe in cancer cell line panels. The documented 20 nM cellular IC50 in HEK293 cells [1] provides a reference point for dose-ranging studies in tumor cell lines where PERK dependency has been established, such as breast, pancreatic, and lung cancer models cited in the originating patent [3].

Scaffold-Hopping Medicinal Chemistry Campaigns Targeting PERK

For medicinal chemistry groups seeking to diversify away from the pyrrolopyrimidine chemotype of first-generation PERK inhibitors, Indoline derivative 10 represents a validated starting point. Its 6,7-dimethoxyquinazoline hinge binder and indole-acetyl indoline substitution pattern [2] define a distinct chemical series with publicly available potency benchmarks (biochemical IC50: 0.794 nM; cellular IC50: 20 nM [1]), facilitating structure-activity relationship (SAR) exploration and intellectual property generation.

In Vitro Pharmacology Reference Standard for PERK Selectivity Profiling

Indoline derivative 10 can serve as a reference compound in kinase selectivity panels when profiling novel PERK inhibitors. Its sub-nanomolar biochemical potency [1] and well-defined physicochemical properties (MW: 493.57; logP: 5.3 [2]) establish a quantitative baseline against which the potency, selectivity, and drug-likeness of newly synthesized PERK inhibitors can be benchmarked, supporting go/no-go decisions in hit-to-lead programs.

Quote Request

Request a Quote for Indoline derivative 10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.